trans-2-Methoxycyclopropanecarboxylic acid

Description

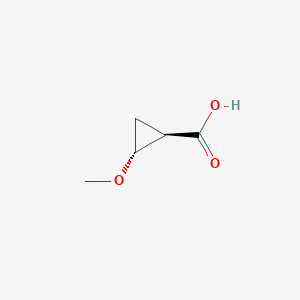

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-methoxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-4-2-3(4)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWCUGGFTNCCKX-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238013 | |

| Record name | rel-(1R,2R)-2-Methoxycyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60212-42-2 | |

| Record name | rel-(1R,2R)-2-Methoxycyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60212-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-Methoxycyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-methoxycyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Using Lewis Acids

Boron tribromide (BBr₃) is a powerful and common reagent for the cleavage of methyl ethers. commonorganicchemistry.comwikipedia.org The reaction mechanism involves the initial formation of a Lewis acid-base adduct between the ether's oxygen atom and the boron center. This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding through an Sₙ2 pathway, which releases methyl bromide and a dibromoboryl intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the final alcohol product. While effective, BBr₃ is a highly reactive and corrosive reagent, and its use requires careful control of reaction conditions, typically at low temperatures, to maintain selectivity. commonorganicchemistry.com In some cases, competing cleavage of a cyclopropyl (B3062369) ether has been observed with BBr₃, making milder methods potentially more suitable. sciencemadness.org

Using Strong Protic Acids

Strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), can also be used to cleave ethers. libretexts.orgmasterorganicchemistry.com The reaction mechanism begins with the protonation of the ether oxygen, which transforms the methoxy (B1213986) group into a good leaving group (methanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 displacement to produce methyl halide and the desired alcohol. libretexts.orgopenstax.org These reactions often require elevated temperatures, which increases the risk of side reactions, including the potential for acid-catalyzed ring-opening of the sensitive cyclopropane (B1198618) structure. commonorganicchemistry.com

Using Nucleophilic Reagents

Given the potential for ring-opening with strong acid-based reagents, nucleophilic demethylation offers a milder alternative. Thiolates, such as sodium ethanethiolate (EtSNa) or sodium dodecanethiolate, in a polar aprotic solvent like N,N-dimethylformamide (DMF), are particularly effective for cleaving methyl ethers via an Sₙ2 mechanism. commonorganicchemistry.comsciencemadness.org This approach has been shown to be successful in complex molecules where acidic methods failed or caused undesired side reactions. sciencemadness.org The high nucleophilicity of the thiolate anion facilitates the attack on the relatively unhindered methyl group, even at elevated temperatures (e.g., 100 °C), to displace the cyclopropyloxide anion, which is then protonated upon workup to give the alcohol. This method's non-acidic nature makes it highly compatible with the acid-sensitive cyclopropane (B1198618) ring and the carboxylic acid functional group.

The following table summarizes the potential methods for the demethylation of trans-2-Methoxycyclopropanecarboxylic acid.

| Reagent(s) | Solvent(s) | General Conditions | Expected Product | Remarks |

| Boron tribromide (BBr₃) | Dichloromethane (DCM) | Low temperature (-78 °C to 0 °C), followed by aqueous workup | trans-2-Hydroxycyclopropanecarboxylic acid | Powerful reagent, but may lack selectivity; risk of cyclopropane ring cleavage. commonorganicchemistry.comwikipedia.orgsciencemadness.org |

| Hydrobromic acid (HBr) | Acetic acid or H₂O | Reflux / elevated temperatures | trans-2-Hydroxycyclopropanecarboxylic acid | Harsh conditions may promote ring-opening of the cyclopropane. libretexts.orgcommonorganicchemistry.com |

| Sodium ethanethiolate (EtSNa) | N,N-Dimethylformamide (DMF) | Elevated temperatures (e.g., 100 °C) | trans-2-Hydroxycyclopropanecarboxylic acid | Milder, non-acidic conditions offer good chemoselectivity, preserving the cyclopropane ring. sciencemadness.org |

| 1-Dodecanethiol / NaOMe | N,N-Dimethylformamide (DMF) | Elevated temperatures (e.g., 100 °C) | trans-2-Hydroxycyclopropanecarboxylic acid | An alternative thiolate system that is effective and may be preferred for easier handling over gaseous thiols. sciencemadness.org |

Chemical Reactivity and Transformations of Trans 2 Methoxycyclopropanecarboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that serves as a precursor for a variety of derivatives. Its reactivity is centered on nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.

The conversion of trans-2-Methoxycyclopropanecarboxylic acid into its corresponding esters and amides is a fundamental transformation, enabling the modification of the compound's physical and chemical properties.

Esterification: Esters can be synthesized through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.comlibretexts.org To drive the equilibrium towards the product, either the alcohol is used in large excess, or the water formed during the reaction is removed. chemistrysteps.comlibretexts.org

Reaction: this compound + R'OH ⇌ trans-2-Methoxycyclopropanecarboxylate ester + H₂O

Catalyst: Strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

Amide Formation: Direct reaction with an amine to form an amide is generally difficult and requires high temperatures. A more effective method involves the activation of the carboxylic acid. This is typically achieved by converting the acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine. google.comlibretexts.orgchemguide.co.uk Alternatively, coupling agents like carbodiimides can be used to facilitate amide bond formation under milder conditions. nih.govwikipedia.orgpeptide.com

| Derivative | Reagents | General Conditions | Product |

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (catalyst) | Reflux | Methyl trans-2-methoxycyclopropanecarboxylate |

| Ethyl Ester | Ethanol (C₂H₅OH), H₂SO₄ (catalyst) | Reflux | Ethyl trans-2-methoxycyclopropanecarboxylate |

| Amide | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | 1. Heat 2. Room Temperature | trans-2-Methoxycyclopropanecarboxamide |

| N-Substituted Amide | 1. Dicyclohexylcarbodiimide (B1669883) (DCC) 2. Amine (R'NH₂) | Room Temperature | N-R'-trans-2-Methoxycyclopropanecarboxamide |

The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. Strong reducing agents are required for the conversion to an alcohol.

Reduction to Alcohol: Borane (BH₃) in tetrahydrofuran (B95107) (THF) is a particularly effective and selective reagent for the reduction of carboxylic acids to primary alcohols. researchgate.net This reagent is advantageous because it typically does not reduce other functional groups like esters or nitro groups. The reaction proceeds readily at room temperature or with gentle heating. researchgate.net

Reaction: this compound + BH₃·THF → trans-2-(Hydroxymethyl)-1-methoxycyclopropane

Reduction to Aldehyde: The reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than the starting acid. This transformation requires specific methods, often involving the conversion of the carboxylic acid to a derivative that can be reduced in a controlled manner.

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). wikipedia.orgmasterorganicchemistry.com Simple aliphatic carboxylic acids are generally resistant to decarboxylation and require high temperatures. libretexts.org The ease of decarboxylation is significantly influenced by the stability of the carbanion intermediate formed upon CO₂ loss. wikipedia.org

For this compound, thermal decarboxylation is not expected to be facile under normal conditions. The reaction would require harsh conditions and may proceed through pathways involving the opening of the strained cyclopropane (B1198618) ring. arkat-usa.org Decarboxylation is more readily achieved when a strong electron-withdrawing group is present at the α-carbon, which is not the case for this molecule. libretexts.org

Due to the poor leaving group ability of the hydroxyl (-OH) group, direct nucleophilic acyl substitution on carboxylic acids is slow. To enhance reactivity, the carboxylic acid must first be "activated." This involves converting the -OH group into a better leaving group. youtube.com

Formation of Acid Chlorides: A common activation method is the conversion of the carboxylic acid to an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this purpose. chemguide.co.ukorgsyn.orglibretexts.org The resulting acyl chloride is highly electrophilic and reacts rapidly with a wide range of nucleophiles. google.comnbinno.com

Reaction with Thionyl Chloride: this compound + SOCl₂ → trans-2-Methoxycyclopropanecarbonyl chloride + SO₂ + HCl. libretexts.org

Activation with Carbodiimides: Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used in peptide synthesis to form amide bonds under mild conditions. nih.govhartleygroup.org The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate is then readily attacked by a nucleophile, such as an amine, to form the corresponding amide.

Activation with Cyclopropenium Cations: A more recent method involves the use of 3,3-dichlorocyclopropenes to activate carboxylic acids. nih.govscite.airesearchgate.netorganic-chemistry.org This reagent generates a cyclopropenium cation, which forms a reactive cyclopropenium carboxylate complex with the acid. This complex can then be converted to an acid chloride under very mild conditions, which is particularly useful for acid-sensitive substrates. organic-chemistry.org

| Activating Reagent | Intermediate | Typical Subsequent Reaction |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Reaction with amines, alcohols, etc. |

| Dicyclohexylcarbodiimide (DCC) | O-Acylisourea | Amide formation with amines |

| 3,3-Dichlorocyclopropenes | Cyclopropenium Carboxylate | Acyl chloride formation |

Transformations Involving the Cyclopropane Ring

The cyclopropane ring in this compound is a "donor-acceptor" cyclopropane. The methoxy (B1213986) group (-OCH₃) acts as an electron-donating group (donor), while the carboxylic acid group (-COOH) acts as an electron-withdrawing group (acceptor). This substitution pattern polarizes the ring's C-C bonds and makes it susceptible to ring-opening reactions. nih.govresearchgate.netscispace.com

The high ring strain (approximately 27 kcal/mol) of the cyclopropane ring provides a strong thermodynamic driving force for ring-opening reactions. nih.gov In donor-acceptor cyclopropanes, the C1-C2 bond (between the substituted carbons) is polarized and weakened, making it the primary site of cleavage.

Electrophilic Ring-Opening: Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated. This enhances the electron-withdrawing nature of the group and facilitates the cleavage of the C1-C2 bond. The ring opening can be initiated by an electrophile (E⁺), leading to the formation of a stabilized carbocationic intermediate, which is then trapped by a nucleophile (Nu⁻). Research on similar systems, such as ethyl 2,2-dimethoxycyclopropanecarboxylates, shows that electrophiles like benzeneselenenyl chloride can induce regioselective ring-opening.

Nucleophilic Ring-Opening: The presence of the electron-withdrawing carboxylic acid group also makes the cyclopropane ring susceptible to attack by strong nucleophiles. The nucleophilic attack typically occurs at the C2 carbon (bearing the methoxy group), leading to the cleavage of the C1-C2 bond and formation of a stabilized carbanion at C1. This type of reaction is essentially a homo-conjugate or 1,5-addition.

The regioselectivity of the ring-opening is highly dependent on the reaction conditions and the nature of the attacking species. For this compound, the polarization suggests that nucleophilic attack would occur at the carbon bearing the methoxy group, and electrophilic attack would be directed by the carboxylic acid, both leading to the cleavage of the bond between the two substituted carbons.

Ring-Expansion Reactions

Ring-expansion reactions of cyclopropanes can occur under various conditions, often proceeding through carbocationic intermediates. For this compound, treatment with certain reagents can induce a rearrangement to form a four-membered ring system, such as a cyclobutanone (B123998) or a β-lactone derivative.

These transformations are driven by the release of ring strain and the formation of a more stable cyclic system. The specific outcome of the reaction is highly dependent on the reaction conditions and the nature of the substituents on the cyclopropane ring.

Cycloaddition Chemistry of Substituted Cyclopropanes

Donor-acceptor cyclopropanes, such as this compound, can act as three-carbon synthons in formal cycloaddition reactions. Upon activation, typically with a Lewis acid, the cyclopropane ring can open to form a zwitterionic intermediate that can be trapped by a suitable dipolarophile or diene.

These reactions provide a powerful method for the construction of five- and seven-membered rings. For example, a formal [3+2] cycloaddition with an aldehyde would lead to the formation of a substituted tetrahydrofuran.

| Reaction Partner | Catalyst | Cycloadduct | Reference Analog |

| Aldehyde (RCHO) | Lewis Acid | Tetrahydrofuran derivative | 2-alkoxycyclopropanecarboxylates |

| Imine (RCH=NR') | Lewis Acid | Pyrrolidine derivative | Donor-acceptor cyclopropanes |

| Alkene | Lewis Acid | Cyclopentane derivative | Donor-acceptor cyclopropanes |

This table showcases potential cycloaddition reactions based on the known reactivity of analogous systems.

Reactions and Modifications of the Methoxy Group

The methoxy group in this compound can also undergo chemical transformations, although these are generally less facile than the reactions involving the strained ring.

The cleavage of the methyl ether can be achieved under harsh acidic conditions, typically using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. This would result in the formation of trans-2-hydroxycyclopropanecarboxylic acid and methyl iodide. Due to the strained nature of the cyclopropane ring, these forceful conditions may also lead to concomitant ring-opening.

| Reagent | Conditions | Product |

| Hydroiodic Acid (HI) | Reflux | trans-2-Hydroxycyclopropanecarboxylic acid + CH₃I |

| Boron Tribromide (BBr₃) | -78 °C to rt | trans-2-Hydroxycyclopropanecarboxylic acid + CH₃Br |

This table provides plausible conditions for the cleavage of the methoxy group.

Functional Group Interconversions at the Methoxy Position

The chemical reactivity of this compound at the methoxy position is primarily characterized by the cleavage of the methyl ether to yield a hydroxyl group. While extensive research specifically documenting functional group interconversions for this exact molecule is limited, the expected transformations can be inferred from established methodologies for the demethylation of aliphatic methyl ethers. The key challenge in such conversions is achieving chemoselectivity, preserving both the strained cyclopropane ring and the carboxylic acid moiety. The principal interconversion is the transformation of the methoxy group into a hydroxyl group, forming trans-2-Hydroxycyclopropanecarboxylic acid. This can be accomplished using various reagents that fall into categories such as Lewis acids, strong protic acids, and nucleophilic agents.

Demethylation to trans-2-Hydroxycyclopropanecarboxylic acid

The conversion of the methoxy ether to the corresponding alcohol is a standard transformation in organic synthesis. The choice of reagent is critical to avoid unwanted side reactions, particularly the cleavage of the cyclopropane ring, which is susceptible to opening under harsh acidic conditions. libretexts.orgopenstax.orgrsc.org

Mechanistic Investigations in the Chemistry of Trans 2 Methoxycyclopropanecarboxylic Acid

Detailed Reaction Mechanism Elucidation for Stereoselective Formations

The stereoselective formation of trans-2-Methoxycyclopropanecarboxylic acid is a topic of significant interest in synthetic organic chemistry, owing to the utility of functionalized cyclopropanes as building blocks. The trans configuration is often the thermodynamically preferred isomer due to reduced steric hindrance between the methoxy (B1213986) and carboxylic acid groups. Several mechanistic pathways can be envisaged for its formation, with metal-catalyzed cyclopropanation reactions being the most prevalent.

One of the most common methods for the synthesis of cyclopropanes is the Simmons-Smith reaction and its variants. For the synthesis of a 2-methoxycyclopropane derivative, the starting material would typically be methyl 2-methoxyacrylate. The reaction involves an organozinc carbenoid, which is delivered to the double bond. The mechanism is believed to proceed through a concerted, "butterfly-type" transition state. nih.gov In this transition state, the zinc atom coordinates to the methoxy group of the substrate, directing the methylene (B1212753) transfer from the same face. However, to achieve the trans stereochemistry, a non-coordinating approach is necessary. The stereoselectivity can be influenced by the choice of solvent and the specific Simmons-Smith reagent used. nih.govorganic-chemistry.org The electron-donating nature of the methoxy group activates the alkene for cyclopropanation. wikipedia.org

Another powerful method involves the rhodium-catalyzed decomposition of a diazo compound, such as ethyl diazoacetate, in the presence of methyl 2-methoxyacrylate. The reaction proceeds via the formation of a rhodium-carbene intermediate. nih.gov The alkene then attacks the electrophilic carbene carbon. The approach of the alkene to the carbene is influenced by steric and electronic factors, which ultimately determine the diastereoselectivity of the cyclopropanation. For electron-deficient alkenes, which is relevant for an acrylate (B77674) system, computational studies suggest a weak interaction between the carbene intermediate and the carbonyl group of the substrate can influence the reaction pathway. rsc.org The use of bulky chiral ligands on the rhodium catalyst can enforce a high degree of stereocontrol, favoring the formation of the trans isomer.

The table below summarizes key mechanistic features of these stereoselective formations.

| Reaction | Key Intermediate | Stereodetermining Step | Factors Influencing Stereoselectivity |

| Simmons-Smith Reaction | Zinc Carbenoid (e.g., ICH₂ZnI) | Concerted methylene transfer | Solvent polarity, steric hindrance, directing groups |

| Rhodium-Catalyzed Cyclopropanation | Rhodium-Carbene Complex | Alkene attack on the metal carbene | Chiral ligands on the metal catalyst, substrate structure |

Mechanistic Studies of Cyclopropane (B1198618) Ring Transformations (e.g., Rearrangements, Ring-Opening)

The cyclopropane ring in this compound is susceptible to various transformations, primarily driven by the release of ring strain (approximately 27.5 kcal/mol). The presence of a donor group (methoxy) and an acceptor group (carboxylic acid) on adjacent carbons classifies it as a donor-acceptor cyclopropane, which has a rich and varied reaction chemistry.

Ring-opening reactions are a common transformation for this class of compounds and can be initiated by nucleophiles or electrophiles. Under acidic conditions, protonation of the carbonyl oxygen of the carboxylic acid group can occur, followed by nucleophilic attack. Alternatively, protonation of the methoxy group can lead to its departure and the formation of a cyclopropyl (B3062369) cation, which can then be trapped by a nucleophile. The regioselectivity of the nucleophilic attack is influenced by the electronic nature of the substituents. In the case of donor-acceptor cyclopropanes, Lewis acid catalysis is often employed to facilitate ring-opening. The Lewis acid coordinates to the acceptor group (the carboxylate), enhancing the electrophilicity of the cyclopropane ring and promoting nucleophilic attack. nih.govnih.gov This can lead to the formation of 1,3-difunctionalized products. For instance, reaction with a nucleophile in the presence of a Lewis acid like Sc(OTf)₃ can lead to a formal (3+2) cycloaddition, where the cyclopropane acts as a three-carbon synthon. nih.gov

Rearrangements of 2-methoxycyclopropanecarboxylic acid derivatives are also plausible. For example, treatment with a strong acid could induce a vinylcyclopropane-cyclopentene type rearrangement if a double bond were present in a suitable position on a derivative of the parent acid. Given the substitution pattern, fragmentation reactions are also a possibility under certain conditions.

The following table presents a summary of potential ring transformations and the key factors influencing them.

| Transformation | Typical Reagents/Conditions | Plausible Intermediate | Expected Product Type |

| Nucleophilic Ring-Opening | Nucleophiles (e.g., thiols, amines), Lewis Acids (e.g., Sc(OTf)₃, Sn(OTf)₂) | Zwitterionic intermediate | γ-functionalized carboxylic acids |

| Acid-Catalyzed Ring-Opening | Strong acids (e.g., HBr, TfOH) | Protonated cyclopropane, cyclopropyl cation | Halohydrins, diols, or other 1,3-adducts |

| Thermal Rearrangement | High temperatures | Diradical species | Isomeric unsaturated carboxylic acids |

Catalytic Cycle Analysis in Metal-Mediated Processes

Metal-mediated processes are central to both the synthesis and transformation of this compound. A detailed analysis of the catalytic cycle provides insight into the mechanism and the factors that control the efficiency and selectivity of these reactions.

A common metal-mediated process for the synthesis of this compound is the rhodium(II)-catalyzed cyclopropanation of an alkene with a diazoacetate. The generally accepted catalytic cycle for this transformation is depicted below:

Catalyst Activation: The catalytic cycle begins with the reaction of the rhodium(II) catalyst, typically a paddlewheel complex like Rh₂(OAc)₄, with the diazo compound (e.g., ethyl diazoacetate).

Carbene Formation: The diazo compound coordinates to an axial site of the rhodium catalyst, followed by the irreversible loss of dinitrogen (N₂) to form a highly reactive rhodium-carbene intermediate. This is often the rate-determining step.

Cyclopropanation: The alkene substrate (methyl 2-methoxyacrylate) then approaches the electrophilic carbene carbon. The reaction is believed to be a concerted, asynchronous process where the two new carbon-carbon bonds are formed without the alkene directly coordinating to the metal center. The stereochemical outcome is determined in this step, influenced by the trajectory of the alkene's approach to the metal-carbene complex.

Product Release and Catalyst Regeneration: After the cyclopropane is formed, it dissociates from the catalyst, and the rhodium(II) complex is regenerated, ready to enter another catalytic cycle.

The nature of the ligands on the rhodium catalyst plays a crucial role in the stereoselectivity of the reaction. Chiral ligands create a chiral environment around the active site, which can differentiate between the two faces of the approaching alkene and the two faces of the carbene, leading to the preferential formation of one enantiomer of the trans product. nih.gov

The table below outlines the key steps in a generalized rhodium-catalyzed cyclopropanation cycle.

| Step | Description | Key Species Involved |

| 1 | Diazo Compound Coordination | Rh(II) catalyst, Diazoacetate |

| 2 | N₂ Extrusion | Rh(II)-diazoacetate adduct |

| 3 | Carbene Formation | Rh(II)-carbene complex |

| 4 | Alkene Attack & Cyclopropanation | Rh(II)-carbene, Alkene |

| 5 | Product Dissociation | Cyclopropane product, Rh(II) catalyst |

Kinetics and Thermodynamics of Key Reactions

The kinetics and thermodynamics of reactions involving this compound dictate the feasibility, rate, and product distribution of its formation and subsequent transformations.

Kinetics: The rates of formation and reaction of this compound are governed by the activation energies of the respective transition states. In stereoselective syntheses, the reaction can be under either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest (via the lowest energy transition state) will predominate. youtube.com In many asymmetric cyclopropanation reactions, the desired trans product is the kinetic product.

Thermodynamic Control: At higher temperatures, or if the reaction is reversible, it may be under thermodynamic control. In this scenario, the most stable product will be the major isomer, even if it is formed more slowly. Given that the trans isomer is generally more stable, thermodynamic control would also favor its formation.

The ring-opening of donor-acceptor cyclopropanes is a key reaction where kinetics play a crucial role. Studies on related systems have shown that the rate of ring-opening is highly dependent on the electronic properties of the donor and acceptor groups. nih.gov An electron-donating group like methoxy would be expected to stabilize a positive charge buildup on the adjacent carbon during a Lewis acid-mediated ring-opening, thereby lowering the activation energy and increasing the reaction rate.

The following table provides illustrative kinetic and thermodynamic data for related cyclopropanation reactions, highlighting the factors that influence reaction rates and product stability.

| Reaction | Parameter | Illustrative Value | Significance |

| Rh-catalyzed cyclopropanation of styrene | Activation Energy (ΔG‡) | ~22 kcal/mol nih.gov | Represents the kinetic barrier to carbene formation and cyclopropanation. |

| Ring-opening of a donor-acceptor cyclopropane | Second-order rate constant (k₂) | Varies over several orders of magnitude | Demonstrates the influence of substituents on reaction kinetics. researchgate.net |

| cis vs. trans 1,2-dimethylcyclopropane | Heat of Combustion Difference | cis is higher pearson.com | Indicates that the trans isomer is thermodynamically more stable. |

Theoretical and Computational Studies of Trans 2 Methoxycyclopropanecarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of trans-2-Methoxycyclopropanecarboxylic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties. mdpi.com

DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the electron density distribution. researchgate.net This allows for the determination of key electronic properties that govern the molecule's behavior. For instance, the calculated distribution of electron density can highlight the electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other chemical species. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Illustrative Data from Quantum Chemical Calculations:

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -0.25 Hartree | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | +0.05 Hartree | Represents the energy of the lowest energy unoccupied orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 0.30 Hartree | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

These calculations can also be used to generate electrostatic potential maps, which visually represent the charge distribution on the molecular surface, further elucidating regions of positive and negative potential that are prone to interaction.

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational flexibility of this compound. mdpi.com By simulating the atomic motions over time, MD can reveal the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations. mdpi.com

The methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) groups can rotate, leading to various conformers. Conformational sampling techniques, often coupled with MD, are used to systematically explore the potential energy surface and identify the most stable (lowest energy) conformations. chemrxiv.org These studies are crucial as the conformation of the molecule can significantly influence its reactivity and biological activity.

The simulations can be performed in different environments, such as in the gas phase or in a solvent, to understand how intermolecular interactions affect the conformational preferences. The stability of different conformers is often dictated by a balance of steric hindrance and intramolecular hydrogen bonding possibilities.

Table of Low-Energy Conformers (Illustrative):

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-O-C) | Dihedral Angle (°C-C-C=O) |

| 1 (Global Minimum) | 0.00 | 178.5 | 5.2 |

| 2 | 1.25 | -65.3 | 175.8 |

| 3 | 2.80 | 70.1 | -10.4 |

Transition State Modeling for Reaction Pathways

Understanding the chemical reactions of this compound requires the identification and characterization of transition states. mit.edu Transition state modeling, using quantum chemical methods, allows for the calculation of the high-energy, transient structures that connect reactants to products. chemrxiv.org

For example, in a potential esterification reaction, computational methods can model the pathway of the alcohol approaching the carboxylic acid, the formation of the tetrahedral intermediate, and the subsequent elimination of water. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. mit.edu

These models can also elucidate the stereochemical outcome of reactions by comparing the activation energies of different diastereomeric transition states. Advanced techniques, including machine learning interatomic potentials, are emerging to accelerate the process of locating transition states for complex reactions. chemrxiv.org

Example of a Modeled Reaction Pathway (Illustrative):

| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) |

| Reactants | 0.0 | - |

| Transition State | +15.2 | C-O (forming) = 1.85 |

| Intermediate | -5.6 | C-O = 1.42 |

| Products | -10.1 | - |

Prediction of Spectroscopic Properties and Chiroptical Data

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. aip.orgrsc.org Theoretical calculations can generate vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra that can be compared with experimental data to confirm the molecular structure.

For instance, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of different functional groups, such as the C=O stretch of the carboxylic acid and the C-O stretch of the methoxy group. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated, aiding in the assignment of experimental spectra.

Given that this compound is chiral, the prediction of chiroptical properties like optical rotation and circular dichroism (CD) is particularly important. researchgate.net Ab initio calculations can predict the sign and magnitude of the specific rotation, which is crucial for assigning the absolute configuration of a synthesized enantiomer. researchgate.net Time-dependent DFT (TD-DFT) is commonly used to simulate electronic circular dichroism spectra, which can provide detailed information about the molecule's stereochemistry. wisc.edu

Predicted Spectroscopic Data (Illustrative):

| Spectroscopic Technique | Predicted Value/Feature | Assignment |

| IR Spectroscopy | ~1710 cm⁻¹ | C=O stretch of the carboxylic acid |

| ¹H NMR Spectroscopy | δ 3.4 ppm (singlet, 3H) | -OCH₃ protons |

| ¹³C NMR Spectroscopy | δ 175 ppm | Carboxylic acid carbon |

| Optical Rotation ([α]D) | +25.8° (for the 1R,2R enantiomer) | Overall molecular chirality |

Applications in Advanced Organic Synthesis

As Chiral Building Blocks for Complex Target Molecules

There is no specific information available in the searched scientific literature detailing the use of enantiomerically pure trans-2-Methoxycyclopropanecarboxylic acid as a chiral building block in the stereoselective synthesis of complex natural products or pharmaceutically active molecules. While the synthesis of various chiral cyclopropane (B1198618) derivatives has been reported, the specific application of this methoxy-substituted variant is not documented in the available resources.

Role in Cascade and Multicomponent Reaction Sequences

The scientific literature does not provide specific examples of this compound participating as a reactant in cascade (or domino) reactions or in multicomponent reactions to build complex molecular architectures in a single pot. While cascade reactions involving other donor-acceptor cyclopropanes are known, the specific reactivity of this compound in such sequences has not been detailed.

Precursors in the Synthesis of Scaffolds with Biological Potential

There is no available research that describes the use of this compound as a starting material for the synthesis of heterocyclic or other molecular scaffolds with demonstrated biological or pharmacological potential.

Advanced Analytical Techniques for Structural and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For trans-2-Methoxycyclopropanecarboxylic acid, both ¹H and ¹³C NMR are fundamental for confirming the connectivity of the atoms and the trans configuration of the substituents on the cyclopropane (B1198618) ring.

Diastereomeric Analysis: The protons on the cyclopropane ring of this compound form a complex spin system. The chemical shifts and, more importantly, the coupling constants (J-values) between these protons are highly dependent on their spatial relationship. In a trans isomer, the vicinal coupling constant between the protons at C1 and C2 is typically smaller than in the corresponding cis isomer. This difference allows for the clear differentiation between diastereomers.

Enantiomeric Analysis: Standard NMR spectroscopy cannot distinguish between enantiomers as they are spectroscopically identical in an achiral environment. To achieve enantiomeric resolution by NMR, chiral auxiliary reagents are employed. These can be chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs): The carboxylic acid functionality of this compound can be reacted with a chiral alcohol, such as (R)- or (S)-α-phenylethylamine, to form diastereomeric amides. These diastereomers possess distinct chemical and physical properties, leading to separate signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio. A well-known example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric esters. springernature.comnih.gov

Chiral Solvating Agents (CSAs): CSAs, such as chiral lanthanide shift reagents (e.g., Eu(hfc)₃), form transient diastereomeric complexes with the enantiomers of this compound. This interaction induces changes in the chemical shifts of the protons proximate to the chiral center, leading to the resolution of signals for the two enantiomers.

A hypothetical ¹H NMR data table for a diastereomeric derivative of this compound is presented below.

| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 |

| OCH₃ | 3.40 | 3.42 |

| H1 (CH-COOH) | 1.65 | 1.68 |

| H2 (CH-OCH₃) | 3.20 | 3.23 |

| H3 (CH₂) | 0.90 - 1.10 | 0.92 - 1.12 |

| COOH | 11.5 | 11.5 |

Note: This data is illustrative and based on typical chemical shifts for similar structures.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers, allowing for the precise determination of enantiomeric excess (ee) and optical purity. heraldopenaccess.useijppr.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the enantioselective analysis of carboxylic acids. researchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of a wide range of chiral compounds, including carboxylic acids. The carboxylic acid can be analyzed directly or after derivatization to an ester or amide to improve chromatographic behavior and detection. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation.

Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound must be derivatized to a more volatile ester, for instance, a methyl or ethyl ester. The resulting chiral esters can then be separated on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. Chiral GC offers high resolution and sensitivity, making it suitable for the determination of even small amounts of an enantiomeric impurity.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

A representative table of chiral HPLC separation parameters is provided below.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

Note: These conditions are hypothetical and serve as an example for the separation of a chiral carboxylic acid.

X-ray Crystallography for Absolute Stereochemistry Assignment

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. wikipedia.org This technique provides a three-dimensional map of the electron density in the crystal, from which the precise arrangement of atoms in space can be deduced.

For this compound, obtaining a single crystal of sufficient quality might be challenging due to its relatively small size and potential for hydrogen bonding, which can lead to complex crystal packing. If a crystal of one of the enantiomers is successfully analyzed, the absolute configuration can be determined using anomalous dispersion, often by referencing the known configuration of a heavy atom incorporated into the crystal structure or by using the Flack parameter.

The crystal structure of a related compound, (+)-trans-2-phenylcyclopropanecarboxylic acid, has been reported, providing valuable insight into the solid-state conformation and intermolecular interactions of such molecules. nih.gov

Below is a hypothetical table of crystallographic data.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.87 |

| b (Å) | 12.45 |

| c (Å) | 4.98 |

| β (°) ** | 95.3 |

| Volume (ų) ** | 362.5 |

| Z | 2 |

| Flack Parameter | 0.05(3) |

Note: This data is illustrative and not based on experimental results for the title compound.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule and provides information about its conformation in solution.

For this compound, the carboxylic acid chromophore will give rise to CD signals in the UV region. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of the absolute configuration of the enantiomer being analyzed. While empirical rules can sometimes be used to correlate the sign of the Cotton effect with the absolute configuration, a more reliable approach is to compare the experimental CD spectrum with that predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD), an infrared-based chiroptical technique, can also be a powerful tool for determining the absolute configuration of chiral molecules, including cyclopropane derivatives. documentsdelivered.com Studies on similar compounds, such as chiral α-aryloxypropanoic acids, have demonstrated the utility of VCD in conjunction with theoretical calculations for unambiguous stereochemical assignment. nih.gov

A summary of expected CD spectral data is presented in the table below.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (1R,2R) | ~210 | Positive Cotton Effect |

| (1S,2S) | ~210 | Negative Cotton Effect |

Note: The sign of the Cotton effect is hypothetical and would need to be confirmed by experimental data and theoretical calculations.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing trans-2-Methoxycyclopropanecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Guidance : Cyclopropane synthesis often suffers from ring strain and instability. To optimize yields:

- Use stereoselective catalysts (e.g., transition-metal complexes) to enforce the trans configuration.

- Employ low-temperature conditions to minimize side reactions like ring-opening.

- Monitor reaction progress via HPLC or NMR to detect intermediates (e.g., cyclopropane esters) and adjust reagent stoichiometry dynamically .

- Data Contradictions : Some protocols report high yields under mild conditions, while others require cryogenic temperatures. Cross-validate with control experiments to identify critical parameters (e.g., solvent polarity, catalyst loading).

Q. How can researchers confirm the stereochemical purity of this compound?

- Analytical Techniques :

- Chiral HPLC with a polysaccharide-based column to resolve enantiomers.

- Vibrational Circular Dichroism (VCD) to correlate spectral features with absolute configuration.

- X-ray crystallography for definitive structural assignment, though this requires high-purity crystals .

Q. What safety protocols are critical when handling this compound in the lab?

- Recommendations :

- Use fume hoods and glove boxes to avoid inhalation or dermal exposure, as cyclopropane derivatives may have uncharacterized toxicity.

- Implement gas detectors for volatile byproducts (e.g., methoxy intermediates).

- Follow GHS guidelines for waste disposal, particularly for halogenated solvents used in synthesis .

- Data Gaps : Ecotoxicity and chronic exposure data are unavailable; assume precautionary principle and conduct AMES tests for mutagenicity .

Advanced Research Questions

Q. How does the methoxy group in the trans-2 position influence the compound’s reactivity and biological activity compared to other cyclopropane derivatives?

- Structure-Activity Relationship (SAR) :

- The electron-donating methoxy group stabilizes the cyclopropane ring via hyperconjugation, reducing ring strain and altering nucleophilic attack sites.

- Compare with analogs (e.g., trans-2-Phenylcyclopropanecarboxylic acid) using docking studies to assess binding affinity to biological targets (e.g., enzymes in lipid metabolism) .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Byproduct Management :

- Protect the carboxylic acid group with tert-butyl esters before introducing electrophiles to prevent decarboxylation.

- Use flow chemistry to control exothermic reactions (e.g., Friedel-Crafts alkylation) and minimize decomposition.

- Characterize byproducts (e.g., ring-opened dienes) via GC-MS and adjust reaction pH to favor desired pathways .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Analysis Framework :

- Conduct meta-analysis of existing studies to identify confounding variables (e.g., solvent choice in cell assays affecting solubility).

- Use cluster-adjusted statistical models to account for batch effects or inter-lab variability in potency measurements .

- Case Study : If one study reports cytotoxicity while another shows no effect, validate using isogenic cell lines and standardized viability assays (e.g., MTT vs. ATP luminescence) .

Methodological Resources

- Synthetic Protocols : Refer to Organic Syntheses for cyclopropane-forming reactions (e.g., Simmons-Smith) and adapt for methoxy-substituted substrates .

- Analytical Tools : PubChem’s computational modules (e.g., chemical similarity clustering) to compare properties with analogs .

- Safety Guidelines : OSHA standards for handling reactive intermediates and NIOSH recommendations for airborne exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.